AKB48 N-Pentanoic Acid
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Overview
Description
AKB48 N-pentanoic acid metabolite, also known as 3-[(tricyclo[3.3.1.13,7]dec-1-ylamino)carbonyl]-1H-indazole-1-pentanoic acid, is a synthetic cannabinoid metabolite. It is a potential urinary metabolite of AKB48, characterized by carboxylation of the N-alkyl chain . This compound is primarily used in forensic and research applications to study the metabolism of synthetic cannabinoids .
Preparation Methods
The synthesis of AKB48 N-pentanoic acid metabolite involves the carboxylation of the N-alkyl chain of AKB48. The synthetic route typically includes the following steps:
Starting Material: AKB48, a pentyl indazole with structural similarity to JWH 018 adamantyl carboxamide.
Reaction Conditions: The carboxylation reaction is carried out under controlled conditions to ensure the selective formation of the N-pentanoic acid metabolite.
Chemical Reactions Analysis
AKB48 N-pentanoic acid metabolite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced metabolites.
Substitution: The compound can undergo substitution reactions, particularly at the indazole ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AKB48 N-pentanoic acid metabolite has several scientific research applications:
Forensic Chemistry: It is used as an analytical reference standard in forensic laboratories to detect the presence of synthetic cannabinoids in biological samples.
Toxicology: The compound is studied to understand the toxicological effects of synthetic cannabinoids and their metabolites.
Pharmacology: Research on this metabolite helps in understanding the pharmacokinetics and pharmacodynamics of synthetic cannabinoids.
Analytical Chemistry: It is used in the development and validation of analytical methods for the detection and quantification of synthetic cannabinoids.
Mechanism of Action
The mechanism of action of AKB48 N-pentanoic acid metabolite involves its interaction with cannabinoid receptors in the body. The compound binds to cannabinoid receptors CB1 and CB2, leading to the activation of various signaling pathways. This interaction results in the modulation of neurotransmitter release and other physiological effects .
Comparison with Similar Compounds
AKB48 N-pentanoic acid metabolite is similar to other synthetic cannabinoid metabolites, such as:
JWH 018 N-pentanoic acid metabolite: Both compounds are metabolites of synthetic cannabinoids and share similar structural features.
5-fluoro AKB48 N-(4-hydroxypentyl) metabolite: This compound is a fluorinated analog of AKB48 and has similar metabolic pathways.
AKB48 N-(4-hydroxypentyl) metabolite: Another metabolite of AKB48, characterized by hydroxylation of the N-alkyl chain.
The uniqueness of this compound metabolite lies in its specific carboxylation of the N-alkyl chain, which distinguishes it from other metabolites and provides unique analytical properties .
Properties
IUPAC Name |
5-[3-(1-adamantylcarbamoyl)indazol-1-yl]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c27-20(28)7-3-4-8-26-19-6-2-1-5-18(19)21(25-26)22(29)24-23-12-15-9-16(13-23)11-17(10-15)14-23/h1-2,5-6,15-17H,3-4,7-14H2,(H,24,29)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCIJYXHEYJYQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043149 |
Source
|
Record name | 5-[3-(1-Adamantylcarbamoyl)indazol-1-yl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630022-94-4 |
Source
|
Record name | 5-[3-(1-Adamantylcarbamoyl)indazol-1-yl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of AKB48 N-pentanoic acid in the context of the research?
A1: this compound is a metabolite of AKB48, a synthetic cannabinoid. The research focuses on developing a sensitive and robust method for detecting and quantifying various synthetic cannabinoid metabolites, including this compound, in urine samples []. This method is crucial for monitoring the prevalence of these substances in drug withdrawal programs and understanding their usage patterns.
Q2: How was this compound analyzed in the study?
A2: The research employed a technique called Ultra-High Pressure Liquid Chromatography–Quadrupole Time of Flight–Mass Spectrometry (UHPLC–QTOF–MS) to analyze urine samples for this compound []. This sophisticated method allows for the separation, identification, and quantification of the metabolite with high sensitivity and accuracy, even at low concentrations.
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